![molecular formula C13H12O3 B11886403 8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one](/img/structure/B11886403.png)
8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a methoxy group at the 8th position and a dihydrocyclopenta ring fused to the chromene core, making it a unique structure with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one typically involves multiple steps starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the chromene core. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .
Applications De Recherche Scientifique
8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[2,3-f]chromene-4,8-dione: Known for its anticancer properties.
6H-benzo[c]chromenes: Studied for their synthetic versatility and biological activities.
2H-chromenes: Important in the synthesis of various bioactive molecules.
Uniqueness
8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one stands out due to its unique structural features, such as the methoxy group and the fused dihydrocyclopenta ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H12O3 |
|---|---|
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
8-methoxy-3,3a-dihydro-2H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C13H12O3/c1-15-8-5-6-12-11(7-8)9-3-2-4-10(9)13(14)16-12/h3,5-7,10H,2,4H2,1H3 |
Clé InChI |
DZNJJXCAOYABQX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC(=O)C3C2=CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


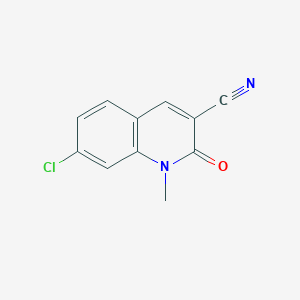
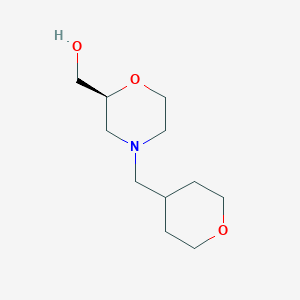
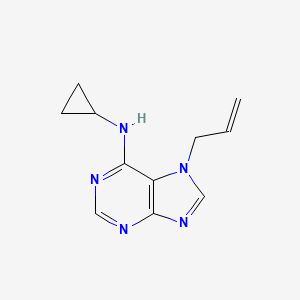
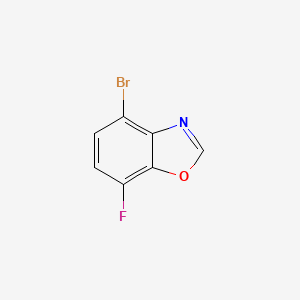
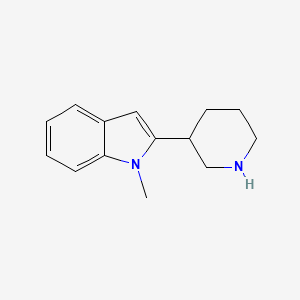
![4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11886371.png)


![2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B11886401.png)
![[2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)

![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886421.png)


